![molecular formula C16H15N3O B5571773 2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)
2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the formation of one-dimensional chains via intermolecular π-π interactions. For example, 2,5-Bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole, a related compound, forms one-dimensional chains through such interactions (Hou et al., 2013).
Molecular Structure Analysis
X-ray diffraction is commonly used to analyze the molecular structure of oxadiazole derivatives. For instance, the structure of 2-(pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole was confirmed using this method, revealing its crystallization in the monoclinic system (Shen et al., 2018).
Chemical Reactions and Properties
Oxadiazole derivatives have been synthesized for various applications, including antimycobacterial activities. For example, 4-(5-Substituted-1,3,4-oxadiazol-2-yl)pyridines showed significant activity against Mycobacterium tuberculosis (Navarrete-Vázquez et al., 2007).
Physical Properties Analysis
The physical properties, such as thermal behavior, of oxadiazole derivatives are crucial for their applications. For example, a study on a fused, tricyclic pyridine-based energetic material, 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide, revealed its high density and low thermal stability (Ma et al., 2018).
Chemical Properties Analysis
The chemical properties, such as electron affinity and photoluminescence, of oxadiazole derivatives are important for their use in electronic and optical applications. For instance, the inclusion of pyridyl rings in 2,5-diaryl-1,3,4-oxadiazole–fluorene hybrids enhances electron affinity compared to phenyl analogues, making them useful in organic light-emitting diodes (Oyston et al., 2005).
Scientific Research Applications
Apoptosis Induction and Anticancer Activity
Compounds structurally related to 2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine have been explored for their potential as apoptosis inducers and anticancer agents. For instance, derivatives with modifications in the oxadiazole and phenyl groups have shown good activity against several cancer cell lines, including breast and colorectal cancers. These compounds can arrest cells in the G(1) phase, followed by induction of apoptosis, identifying them as potential anticancer agents with specific molecular targets like TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
Organic Light-Emitting Diodes (OLEDs)
Oxadiazole derivatives, including those incorporating pyridine units, have been synthesized and utilized as electron transporters and exciton blockers in OLEDs, showcasing high efficiency and reduced driving voltages. These materials have been found to significantly enhance device performance across blue, green, and red devices, demonstrating their potential as versatile components in OLED fabrication (Shih et al., 2015).
Antimicrobial and Antifungal Properties
Derivatives have been designed to exhibit potent antibacterial and antifungal properties. Some compounds have demonstrated significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), showing promise for the development of new antimicrobial agents (Desai et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The broad spectrum of biological activities of 1,2,4-oxadiazoles suggests that “2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine” and similar compounds could be further explored for potential applications in medicine and agriculture . The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse functionalities is an important goal for modern organic chemistry .
properties
IUPAC Name |
5-(4-propylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-5-12-7-9-13(10-8-12)16-18-15(19-20-16)14-6-3-4-11-17-14/h3-4,6-11H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYROAMCGAIDSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-Propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine |
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